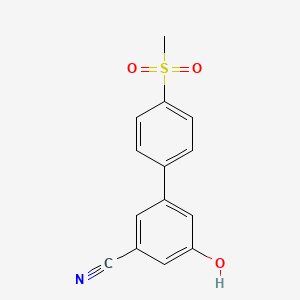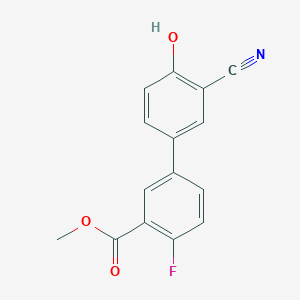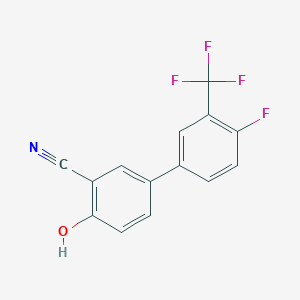
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
Descripción general
Descripción
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, also known as 2F-3TF-CN-Phenol, is an organofluorine compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 82–85 °C and a boiling point of 212–214 °C. It is soluble in methanol, ethanol, dichloromethane, and acetonitrile. 2F-3TF-CN-Phenol is used in various research applications, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has been used as a starting material for the synthesis of various organic compounds, such as fluorinated drugs, polymers, and other materials. It has also been used in the synthesis of biologically active molecules, such as antibiotics and antifungal agents. In biochemistry, it has been used as a reagent for the detection and quantification of various proteins and enzymes. In physiology, it has been used to study the effects of various drugs and toxins on the human body.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cytochrome b5. It is also believed to act as an inhibitor of certain receptors, such as the serotonin and dopamine receptors. In addition, it is believed to act as an anti-inflammatory agent and to modulate the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol are not fully understood. However, it is believed to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of certain enzymes and receptors, such as cytochrome P450 and cytochrome b5, as well as serotonin and dopamine receptors. In addition, it has been shown to modulate the expression of certain genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol has several advantages for use in laboratory experiments. It is a readily available and inexpensive compound that can be used in a variety of research applications. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents, such as methanol or ethanol. In addition, it is not very soluble in organic solvents and must be heated to facilitate dissolution.
Direcciones Futuras
There are several potential future directions for 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol. For example, it could be used in the synthesis of new drugs and materials, or it could be used to study the effects of various drugs and toxins on the human body. In addition, it could be used to study the effects of various enzymes and receptors, such as cytochrome P450 and cytochrome b5, as well as serotonin and dopamine receptors. Finally, it could be used to modulate the expression of certain genes involved in inflammation and oxidative stress.
Métodos De Síntesis
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol can be synthesized in four steps. The first step is the reaction between 2-fluoro-3-trifluoromethylphenol and sodium nitrite in water to form 2-fluoro-3-trifluoromethylnitrophenol. The second step is the reaction between 2-fluoro-3-trifluoromethylnitrophenol and sodium bisulfite in water to form 2-fluoro-3-trifluoromethylsulfonate. The third step is the reaction between 2-fluoro-3-trifluoromethylsulfonate and sodium cyanide in water to form 3-cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol. The final step is the reaction between 3-cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol and sodium hydroxide in water to form 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol.
Propiedades
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-11(2-1-3-12(13)14(16,17)18)9-4-8(7-19)5-10(20)6-9/h1-6,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSDPRIVUOWTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684966 | |
| Record name | 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261965-29-0 | |
| Record name | 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)







